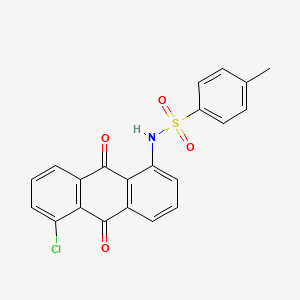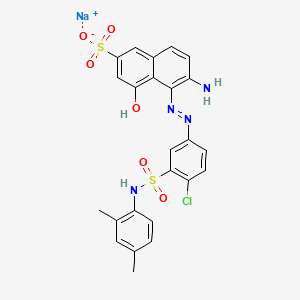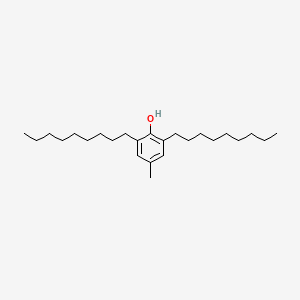
2,6-Dinonyl-p-cresol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a type of alkylated phenol, characterized by the presence of two nonyl groups attached to the benzene ring at the 2 and 6 positions, and a methyl group at the 4 position. This compound is known for its antioxidant properties and is used in various industrial applications.
Méthodes De Préparation
The synthesis of 2,6-Dinonyl-p-cresol typically involves the alkylation of p-cresol with nonene. The reaction is catalyzed by acidic catalysts such as sulfuric acid or solid acid catalysts. The process can be carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .
Analyse Des Réactions Chimiques
2,6-Dinonyl-p-cresol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Applications De Recherche Scientifique
2,6-Dinonyl-p-cresol has a wide range of applications in scientific research and industry:
Chemistry: It is used as an antioxidant in the stabilization of polymers and lubricants. Its ability to inhibit oxidative degradation makes it valuable in extending the lifespan of these materials.
Biology: Research has explored its potential as an antioxidant in biological systems, where it may help protect cells from oxidative stress.
Medicine: While not commonly used directly in medicine, its antioxidant properties have implications for the development of therapeutic agents aimed at reducing oxidative damage in tissues.
Mécanisme D'action
The antioxidant effect of 2,6-Dinonyl-p-cresol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl group plays a key role in this process, as it can easily donate a hydrogen atom to stabilize free radicals. This mechanism is similar to other phenolic antioxidants, where the stabilization of free radicals helps to protect materials and biological systems from oxidative stress .
Comparaison Avec Des Composés Similaires
2,6-Dinonyl-p-cresol can be compared to other alkylated phenols such as:
2,6-Di-tert-butyl-p-cresol (BHT): Both compounds are used as antioxidants, but BHT is more commonly used in food and cosmetics due to its lower toxicity.
2,6-Di-tert-butylphenol: Similar in structure but lacks the methyl group at the 4 position, which can influence its antioxidant properties.
2,4-Dinonylphenol: Differs in the position of the nonyl groups, which can affect its reactivity and applications
This compound stands out due to its specific substitution pattern, which provides a unique balance of steric hindrance and electronic effects, enhancing its antioxidant capabilities.
Propriétés
Numéro CAS |
63451-44-5 |
|---|---|
Formule moléculaire |
C25H44O |
Poids moléculaire |
360.6 g/mol |
Nom IUPAC |
4-methyl-2,6-di(nonyl)phenol |
InChI |
InChI=1S/C25H44O/c1-4-6-8-10-12-14-16-18-23-20-22(3)21-24(25(23)26)19-17-15-13-11-9-7-5-2/h20-21,26H,4-19H2,1-3H3 |
Clé InChI |
UXMKUNDWNZNECH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC(=CC(=C1O)CCCCCCCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~6~-[(4-Fluorophenyl)methyl]-N~6~-methylpteridine-2,4,6-triamine](/img/structure/B13772996.png)
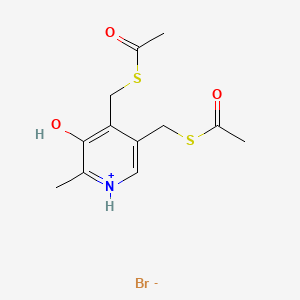
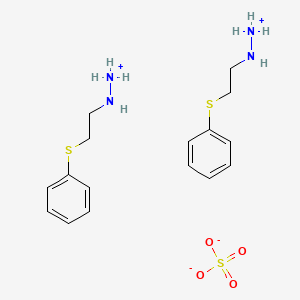
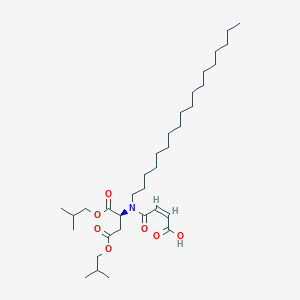
![N-[(E)-dodecylideneamino]-N'-[(Z)-dodecylideneamino]oxamide](/img/structure/B13773024.png)

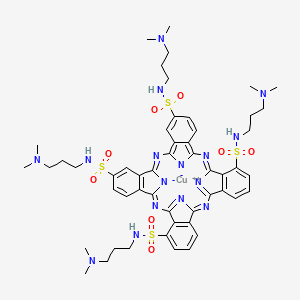
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt](/img/structure/B13773038.png)


